molecular formula C17H13ClN4OS B262000 6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B262000
M. Wt: 356.8 g/mol
InChI Key: WUVKJKFHNAVAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolothiadiazole derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields. In the medicinal chemistry field, it has been evaluated for its anticancer, antifungal, and antimicrobial activities. In addition, it has been investigated for its potential as an anti-inflammatory and analgesic agent. In the agricultural field, it has been studied for its potential as a plant growth regulator and herbicide.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular pathways and targets. For example, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in fungal and bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are dependent on its specific application. In the medicinal chemistry field, it has been reported to exhibit cytotoxicity against various cancer cell lines and inhibit the growth of certain fungi and bacteria. In addition, it has been shown to possess anti-inflammatory and analgesic properties. In the agricultural field, it has been studied for its potential as a plant growth regulator and herbicide.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as a versatile and potent biological agent. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research and development of 6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the optimization of its chemical structure to improve its biological activity and selectivity. In addition, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, its potential applications in the agricultural field warrant further investigation. Finally, the development of novel synthetic methods for the production of this compound may lead to more efficient and cost-effective processes.

Synthesis Methods

The synthesis of 6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the reaction of 4-chlorobenzaldehyde with 4-methylphenyl hydrazine to form the corresponding hydrazone, which is then reacted with 2-(4-methylphenoxy)acetic acid to yield the target compound.

properties

Product Name

6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13ClN4OS/c1-11-2-8-14(9-3-11)23-10-15-19-20-17-22(15)21-16(24-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3

InChI Key

WUVKJKFHNAVAKZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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